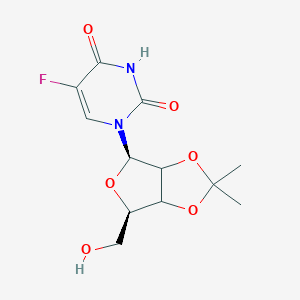

2',3'-O-Isopropylidene-5-fluorouridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

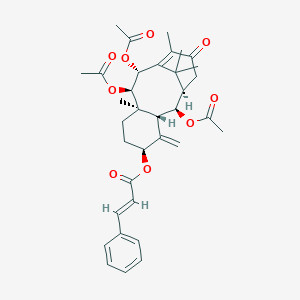

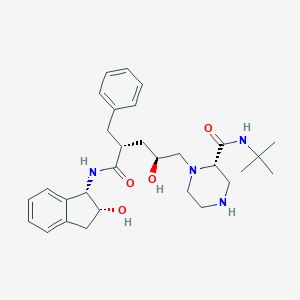

2',3'-O-Isopropylidene-5-fluorouridine, also known as this compound, is a useful research compound. Its molecular formula is C12H15FN2O6 and its molecular weight is 302.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy and Antitumor Activity :

- 2′-deoxy-5-fluoro-5′-O-1′′,3′′,2′′-oxazaphosphacyclohex-2′′-yluridine 2′′-oxide has shown marginal activity against S 180 sarcoma but with low toxicity, indicating potential for further testing in cancer therapy (Hunston, Jehangir, Jones, & Walker, 1980).

- 5'-Fluorouridine derivatives, such as nucleolipids, show promise as cancer-targeting agents, potentially interacting with oligonucleotides and forming artificial lipid bilayers (Malecki, Ottenhaus, Werz, Knies, Montilla Martinez, & Rosemeyer, 2014).

- 5'-dFUrd (a fluoropyrimidine derivative) demonstrates potential as an effective and less toxic antitumor agent, particularly in treating Ehrlich ascites tumors in CF-1 mice (Armstrong & Diasio, 1980).

Hepatitis C Virus (HCV) Research :

- 4'-Fluoro uridine 5'-O-triphosphate effectively inhibits HCV RNA-dependent RNA polymerase and has potential therapeutic applications against HCV (Ivanov, Liudva, Mukovnia, Kochetkov, Tunitskaia, & Aleksnadrova, 2010).

Biochemical and Spectroscopic Analysis :

- Noninvasive spectroscopy can effectively follow the intracellular metabolism of fluoropyrimidine antimetabolites in cultured tumor cells, providing valuable information for understanding tumor cell response to these agents (Keniry, Benz, Shafer, & James, 1986).

- 19F NMR allows for non-invasive monitoring of 5-fluorouracil metabolism in tumors and the liver, potentially improving cancer treatment strategies (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).

Chemical Synthesis and Modification :

- A new N3-imide protecting group of 5-fluorouridine allows for the synthesis of 5′-O-Acryloyl-5-fluorouridine with a chemoselective method, contributing to advancements in chemical synthesis (Akiyama, Kumegawa, Takesue, Nishimoto, & Ozaki, 1990).

Analytical Techniques :

- Analytical isotachophoresis effectively separates and quantifies 5-fluorouracil and 5'-deoxy-5-fluorouridine in plasma, suitable for simultaneous measurements of fluorinated pyrimidines in clinical practice (Gastavsson, Almersjö, Berne, & Waldenström, 1983).

Thermal Analysis :

- Thermal analysis of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine reveals its melting temperature and specific heat capacity, important for understanding its stability and decomposition properties (Zhang, Zhou, Liu, & Huang, 2014).

Mechanism of Action

Target of Action

The primary target of 2’,3’-O-Isopropylidene-5-fluorouridine is the immune response, specifically the primary antibody response towards sheep red blood cells (SRBC) .

Mode of Action

2’,3’-O-Isopropylidene-5-fluorouridine acts as a suppressant, inhibiting the primary antibody response to SRBC

Biochemical Pathways

The biochemical pathways affected by 2’,3’-O-Isopropylidene-5-fluorouridine are related to the immune response. By suppressing the primary antibody response to SRBC, the compound may influence the pathways involved in antibody production and immune cell activation

Pharmacokinetics

The compound is known to be soluble in acetone, dmf, dmso, and methanol , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of 2’,3’-O-Isopropylidene-5-fluorouridine’s action is the suppression of the primary antibody response to SRBC

Action Environment

It’s known that the compound is stable at -20° c , suggesting that temperature could play a role in its stability. Other factors such as pH, presence of other compounds, and specific biological environments could also potentially influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2’,3’-O-Isopropylidene-5-fluorouridine plays a significant role as a suppressant to primary antibody response toward sheep red blood cells

Cellular Effects

It is known to suppress the primary antibody response toward sheep red blood cells , which suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to suppress the primary antibody response toward sheep red blood cells

Properties

| { "1. Design of the Synthesis Pathway": "The synthesis pathway for 2',3'-O-Isopropylidene-5-fluorouridine involves the protection of the 2' and 3' hydroxyl groups of uridine, followed by fluorination of the 5-position. The isopropylidene group is then introduced to the 3'-hydroxyl group, resulting in the final product.", "2. Starting Materials": [ "Uridine", "Isopropylidene glycerol", "Trifluoroacetic acid anhydride", "Dimethyl sulfoxide", "Hydrogen fluoride-pyridine complex" ], "3. Reaction": [ "Step 1: Protection of 2' and 3' hydroxyl groups of uridine using isopropylidene glycerol and trifluoroacetic acid anhydride in dimethyl sulfoxide.", "Step 2: Fluorination of the 5-position using hydrogen fluoride-pyridine complex.", "Step 3: Introduction of isopropylidene group to the 3'-hydroxyl group using isopropylidene glycerol and trifluoroacetic acid anhydride in dimethyl sulfoxide." ] } | |

CAS No. |

2797-17-3 |

Molecular Formula |

C12H15FN2O6 |

Molecular Weight |

302.26 g/mol |

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 |

InChI Key |

LHTMLCXJMYPWGR-FDDDBJFASA-N |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CO)C |

SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |

Synonyms |

5-Fluoro-2’,3’-O-(1-methylethylidene)uridine; 5-Fluoro-2’,3’-O-isopropylideneuridine; _x000B_5-Fluoro-2’,3’-isopropylideneuridine_x000B_ |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorouridine in pharmaceutical chemistry?

A1: this compound is not a pharmaceutical compound itself but serves as a crucial starting material in the synthesis of 5'-deoxy-5-fluorouridine [, , ]. This modified nucleoside exhibits biological activity and is of interest for potential applications in medicine.

Q2: What is the key transformation involving this compound in the synthesis of 5'-deoxy-5-fluorouridine?

A2: The synthesis involves several key steps, starting with the conversion of this compound into its corresponding 5'-O-sulfonyl derivative by reacting it with a sulfonyl chloride derivative (R-SO₃H, where R can be alkyl or substituted phenyl groups) []. This derivative then undergoes a nucleophilic substitution reaction with an alkali metal or alkaline earth metal iodide to displace the sulfonyl group with iodine [, ]. Subsequent hydrolysis removes the isopropylidene protecting group, and finally, the 5'-iodo intermediate is reduced to yield the desired 5'-deoxy-5-fluorouridine [, , ].

Q3: Are there any studies on the stability of this compound?

A3: While the provided research papers focus on the synthetic process, one study investigates the thermal properties of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine, an intermediate in the synthesis []. This information could be relevant for optimizing reaction conditions and understanding potential degradation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)